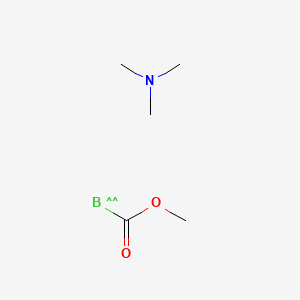
Borobetaine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borobetaine methyl ester is an organic compound with the molecular formula C5H12BNO2 and a molecular weight of 128.97 g/mol
Preparation Methods
The synthesis of Borobetaine methyl ester typically involves the reaction of trimethylamine with methoxycarbonylborane. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Borobetaine methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like hydrogen peroxide, and various solvents
Scientific Research Applications
Borobetaine methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery.
Industry: this compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Borobetaine methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizing agent for proteins and other biomolecules, influencing their structure and function. It may also interact with enzymes and other proteins, affecting their activity and stability .
Comparison with Similar Compounds
Borobetaine methyl ester can be compared with other similar compounds, such as:
Trimethylamine: A related compound with similar chemical properties but different applications.
Methoxycarbonylborane: Another related compound that shares some chemical characteristics with this compound.
N,N,N-trimethylglycine: A compound with similar structural features but distinct biological and chemical properties
Properties
Molecular Formula |
C5H12BNO2 |
|---|---|
Molecular Weight |
128.97 g/mol |
InChI |
InChI=1S/C3H9N.C2H3BO2/c1-4(2)3;1-5-2(3)4/h1-3H3;1H3 |
InChI Key |
KFBQHGCAUMJZND-UHFFFAOYSA-N |
SMILES |
[B]C(=O)OC.CN(C)C |
Canonical SMILES |
[B]C(=O)OC.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















